molecular formula C21H11Cl2N3O4S B12692557 4-Chloro-N-(1-(4-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide CAS No. 106532-74-5

4-Chloro-N-(1-(4-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide

Cat. No.: B12692557
CAS No.: 106532-74-5
M. Wt: 472.3 g/mol
InChI Key: GZWUPGMOUUIRGP-UHFFFAOYSA-N
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Description

4-Chloro-N-(1-(4-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with chloro, nitro, and benzisothiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(1-(4-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide typically involves multiple steps:

    Formation of the Benzisothiazole Core: The benzisothiazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: The chloro substituents are introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling Reactions: The final step involves coupling the benzisothiazole derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(1-(4-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups replacing the chloro groups.

Scientific Research Applications

4-Chloro-N-(1-(4-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(1-(4-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.

    Pathways Involved: The compound could inhibit key enzymes in the inflammatory cascade, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(4-Methoxyphenyl)benzamide: Similar in structure but with a methoxy group instead of the nitro group.

    4-Chloro-N-(4-Chlorobenzoyl)piperidin-4-ylmethylbenzamide: Contains a piperidine ring, offering different biological activity.

Uniqueness

4-Chloro-N-(1-(4-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide is unique due to the presence of both nitro and benzisothiazole groups, which confer distinct chemical and biological properties not found in its analogs.

Properties

CAS No.

106532-74-5

Molecular Formula

C21H11Cl2N3O4S

Molecular Weight

472.3 g/mol

IUPAC Name

4-chloro-N-[1-(4-chlorobenzoyl)-5-nitro-2,1-benzothiazol-3-ylidene]benzamide

InChI

InChI=1S/C21H11Cl2N3O4S/c22-14-5-1-12(2-6-14)19(27)24-20-17-11-16(26(29)30)9-10-18(17)25(31-20)21(28)13-3-7-15(23)8-4-13/h1-11H

InChI Key

GZWUPGMOUUIRGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])N(S2)C(=O)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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